molecular formula C11H15ClO B1518854 1-(Chloromethyl)-3-(2-methylpropoxy)benzene CAS No. 1036486-25-5

1-(Chloromethyl)-3-(2-methylpropoxy)benzene

Cat. No. B1518854
CAS RN: 1036486-25-5
M. Wt: 198.69 g/mol
InChI Key: SJBHYPBOPITQDL-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2-methylpropoxy)benzene, also known as CMMPB, is a chemical compound that has been studied extensively in the scientific community for its potential applications in various fields. It is a member of the benzene family and is composed of a single benzene ring with a chlorine atom and two methylpropoxy groups attached to it. CMMPB has been studied for its potential use in various synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Polymer Applications

The compound 1-(Chloromethyl)-3-(2-methylpropoxy)benzene plays a role in the synthesis of polymers, as seen in studies related to the preparation of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV). Impurities containing methylene bridges between benzene molecules are formed during the synthesis of a related monomer. These impurities can be removed to avoid the formation of methylene bonds in the main chains of the polymer, which are prone to break at temperatures significantly lower than the major degradation temperature of defect-free MEH-PPV. The removal of these impurities and subsequent thermal treatment enhances the luminescence properties of MEH-PPV, making it an area of interest for optoelectronic applications (Lin, Fan, & Chow, 2006).

Molecular Assembly and Liquid Crystalline Phases

The compound also finds application in the study of molecular assembly and the formation of liquid crystalline phases. Research in this area explores how substituents in certain positions on benzene rings can force molecules into conformations favorable for intermolecular hydrogen bonding, leading to self-assembly into columns with distinct physical properties. Such assemblies have implications for the development of new materials with specific optical and electronic properties (Bushey, Hwang, Stephens, & Nuckolls, 2001).

Electrochemical Reactions

In the field of electrochemical reactions, this compound and its derivatives are studied for their potential applications. For instance, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a related compound, was prepared through electrooxidative double ene-type chlorination. Such reactions and their products are of interest for their potential in synthesizing functionalized organic molecules, which could be useful in various chemical manufacturing processes (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Cationic Polymerizations

Another area of application is in the study of cationic polymerizations, where compounds similar to 1-(Chloromethyl)-3-(2-methylpropoxy)benzene serve as inifers (initiator/transfer agents). The activation of these compounds for polymerization reactions, their interactions with catalysts like BCl3, and the resultant polymer properties are key research topics. Understanding these reactions can lead to advancements in polymer chemistry and the development of new polymeric materials (Dittmer, Pask, & Nuyken, 1992).

properties

IUPAC Name

1-(chloromethyl)-3-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBHYPBOPITQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(2-methylpropoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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